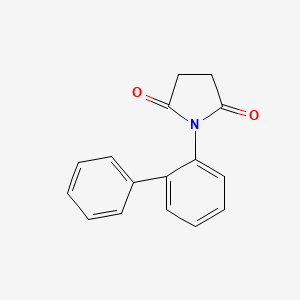

1-(2-biphenylyl)-2,5-pyrrolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-biphenylyl)-2,5-pyrrolidinedione is a chemical compound commonly known as phenylbutazone. It is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Phenylbutazone was first synthesized in the 1940s and was widely used in the treatment of rheumatoid arthritis and other inflammatory conditions. However, due to its potential side effects, its use has been limited in recent years.

Scientific Research Applications

Corrosion Inhibition

Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and found to be efficient organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. These compounds exhibit inhibition efficiency that increases with concentration, suggesting their potential application in protecting metals from corrosion (Zarrouk et al., 2015).

High-Performance Polymers

Pyridine-containing aromatic diamine monomers, which share structural motifs with "1-(2-biphenylyl)-2,5-pyrrolidinedione," have been used to synthesize high transparent polyimides. These polymers exhibit excellent thermal and mechanical properties, as well as distinct optical characteristics, indicating their utility in advanced materials applications (Guan et al., 2015).

Molecular Sensors

Pyrrolidine-constrained bipyridyl-dansyl conjugates, which are structurally related to "1-(2-biphenylyl)-2,5-pyrrolidinedione," have been developed as selective chemosensors for metal ions like Al(3+). These sensors operate via internal charge transfer (ICT) mechanisms, showcasing the potential of pyrrolidinedione derivatives in sensing and detection technologies (Maity & Govindaraju, 2010).

Conducting Polymers and Electrochromic Materials

Derivatives of 2,5-di(thiophen-2-yl)-1H-pyrrole, a compound closely related to "1-(2-biphenylyl)-2,5-pyrrolidinedione," have been synthesized and polymerized to form soluble and electrically conductive polymers. These materials exhibit promising electrochromic properties, indicating their potential use in electronic and optoelectronic devices (Yiĝitsoy et al., 2007).

Fluorescent pH Sensors

Heteroatom-containing organic fluorophores, demonstrating aggregation-induced emission (AIE) and ICT characteristics, have been engineered for use as fluorescent pH sensors. These compounds, which are structurally analogous to "1-(2-biphenylyl)-2,5-pyrrolidinedione," offer reversible and tunable fluorescence responses to pH changes, suitable for various analytical and bioimaging applications (Yang et al., 2013).

properties

IUPAC Name |

1-(2-phenylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-10-11-16(19)17(15)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKAGHILXDETET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Biphenyl-2-yl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5563638.png)

![ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)

![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)

![N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)

![1-(benzylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563685.png)

![2-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5563690.png)

![1-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}azepane](/img/structure/B5563697.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5563710.png)

![N-{[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5563721.png)

![N-[4-(1-pyrrolidinylcarbonyl)benzyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5563733.png)